molecular formula C14H26O3 B1606463 Menglytate CAS No. 579-94-2

Menglytate

Cat. No.: B1606463
CAS No.: 579-94-2
M. Wt: 242.35 g/mol
InChI Key: DXGZIMYAPNIRHS-FRRDWIJNSA-N
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Description

Menglytate (CAS 579-94-2), also known as Menthyl ethoxyacetate or p-Menth-3-yl ethoxyacetate, is a synthetic ester derivative combining ethoxyacetic acid with a p-menthane (menthol) backbone. Its molecular formula is C₁₄H₂₆O₃, with a molar mass of 242.35 g/mol. Physical properties include a density of 0.9545 g/cm³, boiling point ~345°C, and refractive index ~1.4410 .

This compound is primarily used in multi-ingredient pharmaceutical preparations for its dual antiseptic and local anesthetic properties. It is incorporated into lozenges and cough syrups to alleviate symptoms of sore throat, hoarseness, and coughing .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGZIMYAPNIRHS-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OC1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883444
Record name Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
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Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

579-94-2
Record name Menthyl ethoxyacetate
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Record name Menglytate [INN]
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Record name Menglytate
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Record name Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
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Record name Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
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Preparation Methods

Key Steps in Lyophilization:

  • Dissolution : The compound is dissolved in one or more suitable solvents to form a homogeneous solution.
  • Anti-Solvent Addition : An anti-solvent, miscible with the solvent but in which the compound is insoluble, is added to precipitate the compound out of solution, forming a suspension or serosity of solid particles.
  • Freezing : The suspension is rapidly frozen to form a solid matrix.
  • Primary Drying : Under vacuum, the frozen solvent is sublimated, removing most of the solvent.
  • Secondary Drying : Residual solvent molecules are removed by further drying under vacuum at slightly elevated temperatures.

Solvent and Anti-Solvent Selection:

  • Water is often the primary solvent for highly water-soluble compounds.
  • Anti-solvents such as oxolane (tetrahydrofuran), dioxane, and other liquid heterocyclic compounds are used to precipitate the compound.
  • The choice of anti-solvent depends on freezing points and volatility to facilitate efficient removal during lyophilization.
  • pH adjustment before anti-solvent addition (e.g., pH 7-8) can optimize precipitation.

Additives and Excipients:

  • Fillers like saccharides (fructose, sucrose, lactose, trehalose) can be added to improve the glass transition temperature and stability of the lyophilized product.
  • Buffers (amino acids, inorganic buffers) and antioxidants (ascorbic acid, EDTA, BHA, BHT) may be included to maintain chemical stability during processing.

Advantages:

  • Produces a stable, dry product with preserved bioactivity.
  • Allows in-situ preparation in final containers or dosage forms.
  • Facilitates removal of solvents and impurities.

This method is well-documented in pharmaceutical patents and literature for preparing similar compounds and can be adapted for this compound preparation.

Organic Synthesis and Functionalization

For compounds structurally related to this compound, organic synthesis steps often involve:

  • Activation of alcohol groups using reagents such as methanesulfonyl chloride in the presence of bases like N,N-diisopropylethylamine (DIPEA).
  • Protection/deprotection strategies using benzyl bromide or dioxolane derivatives.
  • Use of low temperatures (0–4 °C) to control reaction rates and selectivity.
  • Oxidation steps using hydrogen peroxide to achieve desired oxidation states.

These steps are typically carried out in anhydrous solvents such as dichloromethane (DCM) and involve multiple washing and extraction phases to purify intermediates.

Example Reaction Conditions:

Step Reagents/Conditions Purpose
Activation of alcohol Methanesulfonyl chloride, DIPEA, DCM, 0 °C Formation of mesylate intermediate
Protection Benzyl bromide, base, room temperature Protect hydroxyl groups
Oxidation 35% aqueous H2O2, room temperature, 4–6 hours Oxidize arsenic moiety
Workup and Purification Sequential washes with citric acid, Na2CO3, water Remove impurities and byproducts

These synthetic steps are crucial for constructing the molecular framework of this compound and related arsonolipids.

Particulate Composition and Controlled Release Preparation

This compound, when formulated for pharmaceutical use, may be prepared as microparticles or microparticulates to control absorption and release profiles. The preparation involves:

  • Blending powders containing the active compound and one or more polymers to form a homogeneous mixture.
  • Shaping the powder blend into a central core.
  • Applying polymer binding solutions to form layered structures around the core.

This method allows for sustained release formulations and improved bioavailability.

Process Outline:

Step Description
Powder blending Mix active substance with polymers
Core formation Shape powder into central inert core
Polymer layering Apply polymer solution to form coating layers

The particulate size typically ranges from 100 to 900 microns, optimized for oral pharmaceutical delivery.

Summary Table of Preparation Methods

Preparation Method Key Features Applications Advantages
Lyophilization Solvent dissolution, anti-solvent precipitation, freeze-drying Producing stable dry powders Preserves activity, removes solvents
Organic Synthesis Activation, protection, oxidation, purification Constructing molecular structure High purity, controlled reactions
Particulate Composition Powder blending, core formation, polymer layering Controlled release formulations Sustained release, improved bioavailability

Chemical Reactions Analysis

Menglytate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Menglytate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of Menglytate is not fully understood. it is believed to exert its effects by interacting with sensory receptors in the throat, leading to a soothing sensation and relief from irritation . The molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Table 1: Structural Comparison of Menglytate and Related Esters
Compound CAS No. Molecular Formula Key Functional Groups Primary Use(s)
This compound 579-94-2 C₁₄H₂₆O₃ Ethoxyacetate ester Antiseptic/local anesthetic
Menthyl Salicylate 89-46-3 C₁₇H₂₄O₃ Salicylate ester Dermatologic analgesic
Menfegol 57821-32-6 C₁₈H₂₈O₂ Cyclohexyl ester Topical contraceptive
Allyl ethoxyacetate 22874-92-6 C₇H₁₂O₃ Ethoxyacetate ester Flavoring agent

Key Observations :

  • Ethoxyacetate esters (this compound, Allyl ethoxyacetate) share a common functional group contributing to volatility and lipophilicity, enhancing mucosal penetration .
  • Menthyl Salicylate replaces ethoxyacetate with salicylate, conferring anti-inflammatory properties via cyclooxygenase inhibition .
  • Menfegol employs a larger cyclohexyl ester structure, optimizing surfactant activity for spermicidal applications .

Pharmacological and Clinical Comparisons

Functional Insights :

  • This compound vs. Cetylpyridinium chloride : Both exhibit antiseptic effects, but this compound uniquely combines anesthetic action, addressing pain and microbial load simultaneously .
  • This compound vs. Benzocaine : While benzocaine has superior anesthetic potency, this compound’s dual mechanism may reduce reliance on systemic analgesics .
  • This compound vs. Menthol : Menthol provides cooling sensation without direct antimicrobial activity, limiting its utility in infected sore throats .

Biological Activity

Menglytate is a compound recognized for its biological activity, particularly in the context of medicinal applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is often included in formulations for its antiseptic and anesthetic properties. It has been studied primarily in the context of throat treatments, where it is combined with other active ingredients to enhance therapeutic effects.

Antiseptic and Analgesic Properties

A significant study involving this compound was conducted to evaluate its efficacy as part of a lozenge formulation containing gramicidin and cetylpyridinium chloride. In a double-blind, placebo-controlled trial with 468 patients suffering from sore throat, the results indicated that patients receiving lozenges containing this compound experienced significantly greater relief from symptoms such as throat redness (P < .001), swollen throat (P = .0058), and throat pain (P < .001) compared to those receiving a placebo .

Table 1: Efficacy of this compound in Symptom Relief

SymptomTreatment Group (this compound)Placebo GroupP-value
Throat RednessSignificantly ReducedNot Significant< .001
Swollen ThroatSignificantly ReducedNot Significant.0058
Throat PainSignificantly ReducedNot Significant< .001

Case Studies

In addition to clinical trials, observational studies have also highlighted the effectiveness of this compound in treating various pharyngeal disorders. For instance, one uncontrolled study reported that patients with acute tonsillitis showed significant improvements in symptoms such as difficulty swallowing and inflammation after treatment with lozenges containing this compound .

The biological activity of this compound can be attributed to its ability to modulate local inflammation and provide analgesic effects. Its antiseptic properties help reduce microbial load in the throat, contributing to symptom relief. The exact mechanisms involve interference with microbial cell wall synthesis and modulation of pain pathways through local anesthetic effects.

Q & A

Q. What are the standard protocols for synthesizing Menglytate with high purity, and how are impurities identified?

Methodological Answer: Synthesis of this compound typically follows established organic chemistry protocols. Key steps include:

  • Reagent Selection : Use high-purity precursors and solvents (e.g., HPLC-grade).
  • Reaction Monitoring : Employ TLC or HPLC to track reaction progress and intermediate formation .
  • Purification : Column chromatography or recrystallization is recommended, with purity verified via NMR (¹H/¹³C) and mass spectrometry .
  • Impurity Profiling : Compare spectral data with reference standards or use hyphenated techniques like LC-MS for trace contaminants .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer: Structural validation requires multi-modal analysis:

  • NMR : Assign peaks to confirm proton/carbon environments; compare with published spectra for analogous compounds .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺/[M-H]⁻) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve atomic coordinates for unambiguous confirmation .
  • Cross-Validation : Discrepancies between experimental and theoretical data (e.g., computational simulations) should trigger re-analysis .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanism:

  • Dose-Response Curves : Use cell viability assays (e.g., MTT) to establish IC₅₀ values .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Kᵢ) .
  • Positive/Negative Controls : Include known inhibitors/agonists to validate assay conditions .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

Methodological Answer: Address contradictions through:

  • Dose-Dependency Analysis : Determine if effects are concentration-specific (e.g., hormetic responses) .
  • Orthogonal Assays : Validate findings using independent techniques (e.g., CRISPR knockdown vs. pharmacological inhibition) .
  • Data Triangulation : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways .
  • Peer Review : Present raw datasets and statistical methods for external validation .

Q. What experimental designs minimize bias in assessing this compound’s therapeutic efficacy in vivo?

Methodological Answer: Implement robust preclinical frameworks:

  • Blinded Studies : Randomize treatment groups and conceal allocations from handlers .
  • Power Analysis : Predefine sample sizes to ensure statistical validity .
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations to correlate exposure with efficacy .
  • Reproducibility : Publish detailed protocols (e.g., via protocols.io ) and share raw data in public repositories .

Q. How can researchers leverage computational tools to predict this compound’s off-target interactions?

Methodological Answer: Integrate multi-scale modeling:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against structural databases (e.g., PDB) .
  • Machine Learning : Train models on chemical descriptors to predict toxicity/admetSAR .
  • Network Pharmacology : Map compound-target-disease networks using tools like Cytoscape .

Data Management & Reporting

Q. What strategies ensure transparency and reproducibility in this compound research?

  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
  • Supplementary Materials : Include raw spectra, assay conditions, and statistical scripts .
  • Pre-registration : Submit study designs to platforms like Open Science Framework to mitigate publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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